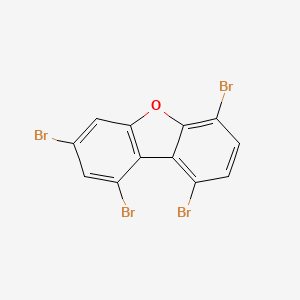
1,3,6,9-Tetrabromo-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,9-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. The molecular formula of this compound is C12H4Br4O, and it has a molecular weight of 483.776 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6,9-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The process typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1,3,6, and 9 positions of the dibenzofuran ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where dibenzofuran is reacted with bromine in the presence of a suitable catalyst. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,3,6,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the formation of less brominated dibenzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various functionalized dibenzofuran derivatives, while oxidation and reduction reactions can produce different oxidation states of dibenzofuran .
Scientific Research Applications
1,3,6,9-Tetrabromo-dibenzofuran has several scientific research applications, including:
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Environmental Chemistry: The compound is studied for its role in the formation and degradation of brominated organic pollutants.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active compounds.
Industrial Applications: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,6,9-Tetrabromo-dibenzofuran involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to undergo substitution, oxidation, and reduction reactions, which alter its chemical structure and properties .
Comparison with Similar Compounds
Similar Compounds
1,3,6,8-Tetrabromo-dibenzofuran: Another brominated derivative of dibenzofuran with bromine atoms at different positions.
Dibenzofuran: The parent compound without bromine substitutions.
1,3,6-Tribromo-dibenzofuran: A less brominated derivative with three bromine atoms.
Uniqueness
1,3,6,9-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for applications requiring precise control over molecular interactions and reactivity .
Properties
CAS No. |
617707-78-5 |
|---|---|
Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,3,6,9-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-3-8(16)10-9(4-5)17-12-7(15)2-1-6(14)11(10)12/h1-4H |
InChI Key |
LGEDUJLBODDNMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C3=C(O2)C=C(C=C3Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


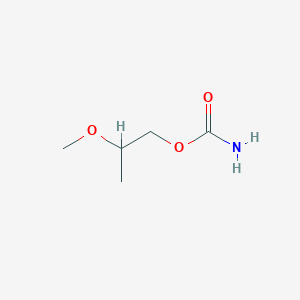
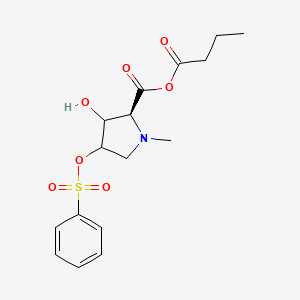


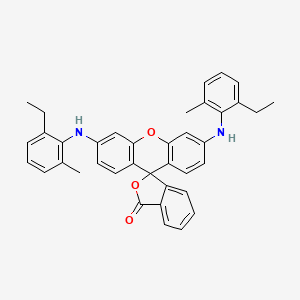
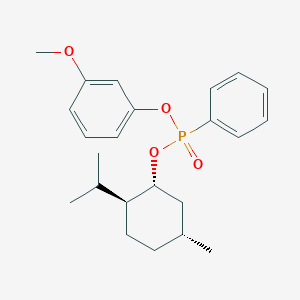
![Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12902866.png)
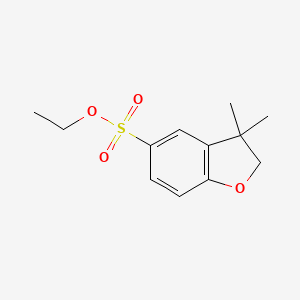
![Furo[3,2-E]benzoxazole](/img/structure/B12902876.png)
![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)
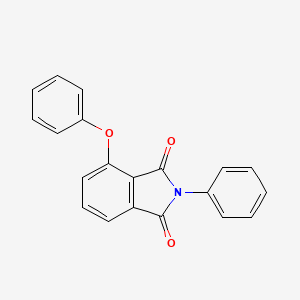

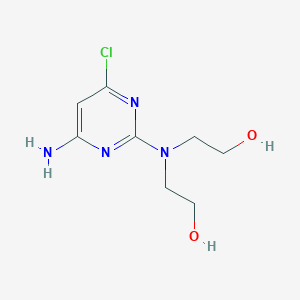
![N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide](/img/structure/B12902900.png)
